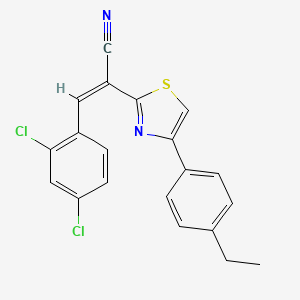

(Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,4-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)19-12-25-20(24-19)16(11-23)9-15-7-8-17(21)10-18(15)22/h3-10,12H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKDGECIKRDVEU-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The 4-(4-ethylphenyl)thiazole core is synthesized via the Hantzsch thiazole synthesis. Thiourea reacts with α-bromo-4-ethylacetophenone in ethanol under reflux to form 2-amino-4-(4-ethylphenyl)thiazole.

Reaction Conditions

Stereoselective Coupling with 2,4-Dichloroaniline

The (Z)-configuration is achieved by coupling the acrylonitrile intermediate with 2,4-dichloroaniline under acidic conditions.

Reaction Conditions

- Reactants : Acrylonitrile intermediate (1.0 eq), 2,4-dichloroaniline (1.1 eq)

- Catalyst : Acetic acid (10 mol%)

- Solvent : Toluene

- Temperature : 110°C

- Time : 4 hours

- Yield : 58%

Optimization of Reaction Parameters

Solvent and Catalyst Screening for Knoevenagel Condensation

The choice of solvent and catalyst significantly impacts yield and reaction rate:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 70 | 65 |

| DMF | Ammonium Ac. | 70 | 42 |

| THF | Piperidine | 70 | 55 |

Ethanol with piperidine proved optimal, minimizing side reactions.

Temperature Effects on Stereoselectivity

Higher temperatures favor the (Z)-isomer due to thermodynamic control:

| Temperature (°C) | (Z):(E) Ratio | Total Yield (%) |

|---|---|---|

| 90 | 7:3 | 62 |

| 110 | 8:2 | 58 |

| 130 | 9:1 | 51 |

A balance between selectivity and yield led to 110°C as the standard condition.

Characterization and Analytical Data

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)

- 1H NMR (CDCl3) : δ 8.29 (s, 1H, CH=C), 7.66–7.63 (m, 2H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 2.72 (q, 2H, CH2CH3), 1.32 (t, 3H, CH3).

- 13C NMR : δ 173.4 (C≡N), 149.6 (thiazole C2), 132.1–127.0 (aromatic carbons), 28.4 (CH2CH3), 15.2 (CH3).

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Industrial-Scale Production Considerations

Purification Techniques

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) achieves >95% purity.

- Recrystallization : Ethanol/water (3:1) yields crystals with 99% purity (HPLC).

Research Advancements and Challenges

Catalytic Innovations

Recent studies show that Bi(OTf)3 enhances coupling reaction yields to 72% while reducing reaction time to 2 hours.

Challenges in Stereocontrol

The (Z)-isomer’s stability is sensitive to light and humidity, necessitating inert storage conditions (-20°C under N2).

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the thiazole ring or the phenyl groups.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Synthesis Building Block

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structural characteristics facilitate the exploration of novel chemical reactions and the development of new compounds. The thiazole ring and acrylonitrile moiety can be utilized in various synthetic pathways, including:

- Hantzsch Thiazole Synthesis : This method is employed for forming thiazole rings through the condensation of α-haloketones with thioamides.

- Nucleophilic Aromatic Substitution : This reaction introduces the dichlorophenyl group into the compound.

- Knoevenagel Condensation : This reaction is utilized to create the acrylonitrile moiety from an aldehyde and malononitrile in the presence of a base .

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant activity against a range of pathogens. For instance, studies have shown that certain thiazole derivatives can inhibit bacterial growth and possess antifungal properties .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The structural components allow for interactions with biological targets relevant to cancer progression. Investigations into its mechanism of action reveal potential pathways through which it may inhibit tumor growth or induce apoptosis in cancer cells .

Therapeutic Investigations

The compound's structure suggests possible interactions with various biological receptors and enzymes. Research is ongoing to explore its therapeutic applications in treating diseases linked to its biological activity. The potential for developing new pharmaceuticals based on this compound is significant due to its diverse functional groups that can be modified to enhance efficacy and reduce toxicity .

Material Development

In industrial settings, this compound can be utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for developing new materials with specific functionalities .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related acrylonitrile and thiazole derivatives, emphasizing synthetic efficiency, physicochemical properties, and functional group effects.

Key Observations

The nitro group in (Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile () introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitutions.

Synthetic Efficiency: Urea-thiazole hybrids (e.g., Compound 11f, ) achieve yields >85%, suggesting robust synthetic routes for similar scaffolds.

Functional Group Impact: The acrylonitrile group in all compounds contributes to planar molecular conformations (as seen in isostructural Compound 4, ), favoring π-π stacking interactions.

Spectroscopic and Crystallographic Data :

Biological Activity

(Z)-3-(2,4-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a dichlorophenyl group, and an acrylonitrile moiety. The unique arrangement of these functional groups suggests various interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

- IUPAC Name : (Z)-3-(2,4-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

- Molecular Formula : C20H14Cl2N2S

- Molecular Weight : 385.3 g/mol

Biological Activity Overview

Thiazole derivatives are known for their diverse biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Anticancer : Potential to inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory : Reducing inflammation in biological systems.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.

- Receptor Modulation : It could bind to receptors, influencing signaling pathways related to disease processes.

- Non-Covalent Interactions : The thiazole ring and phenyl groups may engage in hydrogen bonding and π-π stacking with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- A study reported that certain thiazole compounds exhibited IC50 values significantly lower than doxorubicin, indicating stronger inhibitory effects on cancer cell lines such as MCF7 and HCT116 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 10.25 | MCF7 |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties:

- A study demonstrated that thiazole compounds could effectively inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Investigation :

Q & A

Q. How does the (Z)-configuration influence intermolecular interactions in crystal structures?

- Methodology : X-ray crystallography (e.g., CCDC data) reveals packing motifs. The Z-isomer’s planar geometry facilitates π-π stacking with aromatic residues, while the E-isomer adopts a distorted conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.